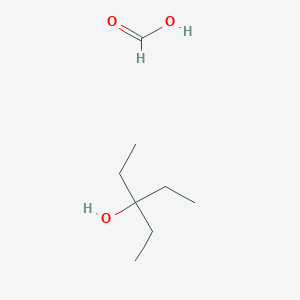
3-Ethylpentan-3-ol;formic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
3-Ethylpentan-3-ol can be synthesized through the reaction of a Grignard reagent with a ketone. For instance, the reaction of ethyl magnesium bromide with 3-pentanone followed by acid hydrolysis yields 3-ethylpentan-3-ol . The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of 3-ethylpentan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 3-ethylpentan-3-ol.
化学反应分析
Types of Reactions
3-Ethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: It reacts with chromic acid, first dehydrating to form 3-ethyl-2-pentene, which then converts to an epoxide.
Reduction: Reduction reactions can convert 3-ethylpentan-3-ol to its corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution Reagents: Hydrohalic acids (HX) and other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: 3-ethyl-2-pentene and its epoxide.
Reduction: The corresponding alkane.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
3-Ethylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: It serves as a solvent and reactant in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is utilized in the manufacture of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3-ethylpentan-3-ol involves its interaction with various molecular targets. In oxidation reactions, it undergoes dehydration to form an olefin, followed by epoxidation . The pathways involved include the formation of carbocations and subsequent nucleophilic attacks.
相似化合物的比较
Similar Compounds
3-Methylpentan-3-ol: Similar structure but with a methyl group instead of an ethyl group.
3-Ethylhexan-3-ol: Similar structure but with a longer carbon chain.
2-Ethylbutan-2-ol: Similar structure but with the ethyl group on a different carbon.
Uniqueness
3-Ethylpentan-3-ol is unique due to its specific reactivity patterns and the stability of its tertiary alcohol structure. Its ability to undergo dehydration and epoxidation reactions distinguishes it from other similar compounds .
属性
CAS 编号 |
29415-99-4 |
|---|---|
分子式 |
C8H18O3 |
分子量 |
162.23 g/mol |
IUPAC 名称 |
3-ethylpentan-3-ol;formic acid |
InChI |
InChI=1S/C7H16O.CH2O2/c1-4-7(8,5-2)6-3;2-1-3/h8H,4-6H2,1-3H3;1H,(H,2,3) |
InChI 键 |
VSMGBWWRTYCYTE-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC)O.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


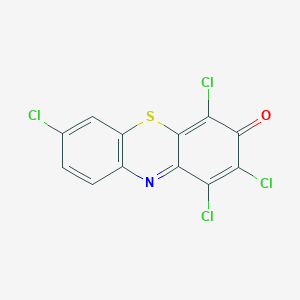

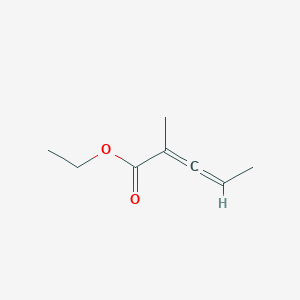
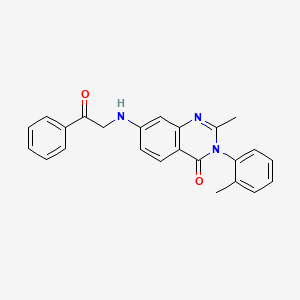
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
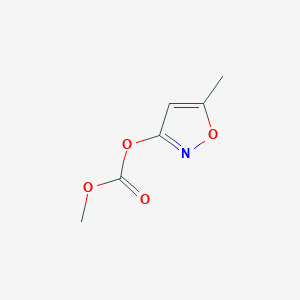
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
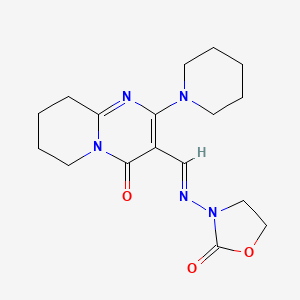
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
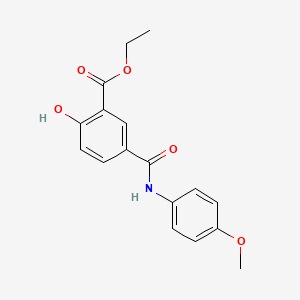
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
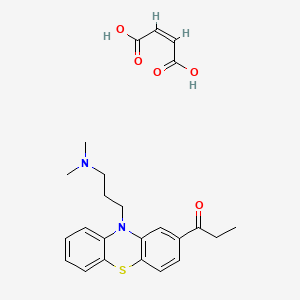

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
